

Application Notes & Experimental Protocols: N-morpholin-4-yl-methanesulfonamide

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Compound of Interest

Compound Name: *N-morpholin-4-yl-methanesulfonamide*

Cat. No.: B8475856

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Introduction

N-morpholin-4-yl-methanesulfonamide (CAS No. 1697-34-3) is a sulfonamide derivative incorporating a morpholine ring, a common scaffold in medicinal chemistry.[1][2] The sulfonamide functional group is a cornerstone of numerous therapeutic agents, exhibiting a wide array of biological activities including antimicrobial and anticancer properties.[3][4][5] Similarly, the morpholine moiety is frequently integrated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[2]

This guide provides a comprehensive overview and detailed experimental protocols for the laboratory-scale synthesis, purification, and characterization of **N-morpholin-4-yl-methanesulfonamide**. As your Senior Application Scientist, my objective is to not only provide a step-by-step methodology but also to impart the underlying scientific rationale for each procedural choice, ensuring a robust and reproducible workflow for researchers in chemical synthesis and drug development.

PART 1: Physicochemical Properties and Safety Imperatives

Before commencing any experimental work, a thorough understanding of the chemical properties and, critically, the safety hazards associated with all reagents is mandatory.

Physicochemical Data

Property	Value	Source
IUPAC Name	N-(methanesulfonyl)morpholine	[6]
CAS Number	1697-34-3	[6]
Molecular Formula	C ₅ H ₁₁ NO ₃ S	[6]
Molecular Weight	165.21 g/mol	[6]
Appearance	White to off-white solid	[7]
Melting Point	91°C	[7]

Critical Safety Analysis

The synthesis of **N-morpholin-4-yl-methanesulfonamide** involves highly reactive and hazardous starting materials. A rigorous risk assessment must be conducted prior to handling.

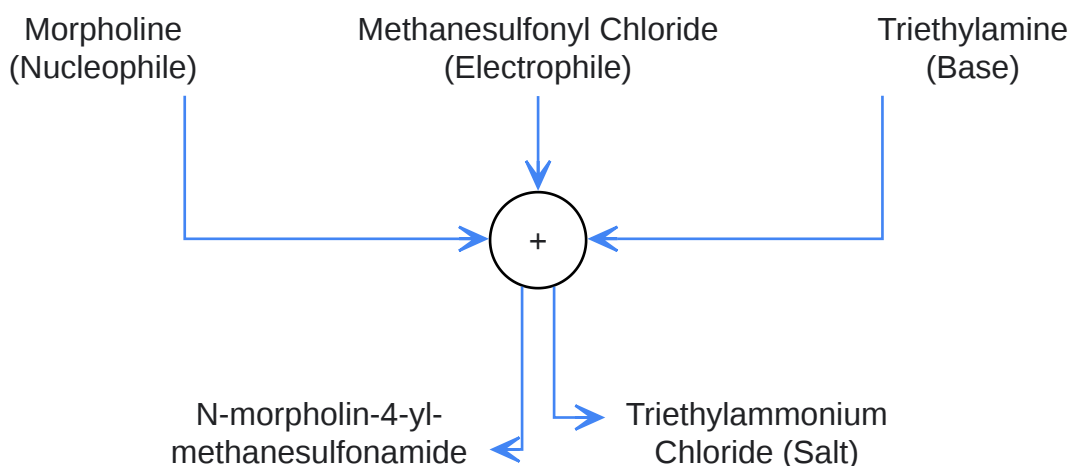
- **Methanesulfonyl Chloride (MsCl):** This reagent is highly toxic, corrosive, and a potent lachrymator (tear-inducing agent).[8] It reacts exothermically and violently with water and other nucleophiles.[8] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.
- **Morpholine:** This reagent is a flammable liquid and vapor. It is toxic if it comes into contact with skin and harmful if swallowed or inhaled. It causes severe skin burns and eye damage. [9] Handling requires the same stringent precautions as MsCl.
- **N-morpholin-4-yl-methanesulfonamide (Product):** As with any newly synthesized compound, the toxicological properties are not fully established. It should be handled with

care, assuming it is a hazardous substance. Standard precautions include avoiding inhalation of dust and preventing skin and eye contact.

PART 2: Synthesis Protocol

Principle of Synthesis

The formation of **N-morpholin-4-yl-methanesulfonamide** is achieved via a nucleophilic substitution reaction. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This reaction releases a molecule of hydrochloric acid (HCl), which is neutralized by a non-nucleophilic base, typically triethylamine (Et_3N), to drive the reaction to completion.[10][11]



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Caption: Reaction scheme for the synthesis of **N-morpholin-4-yl-methanesulfonamide**.

Detailed Experimental Protocol

- Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (8.71 g, 0.1 mol, 1.0 eq).
- Solvent and Base Addition: Dissolve the morpholine in 100 mL of dichloromethane (DCM). Add triethylamine (12.14 g, 0.12 mol, 1.2 eq) to the solution.
 - Causality: Dichloromethane is an excellent solvent for the reactants and is unreactive under these conditions. Triethylamine acts as an acid scavenger, neutralizing the HCl

byproduct to prevent protonation of the morpholine starting material and drive the equilibrium towards the product.

- Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
 - Causality: The reaction is exothermic. Cooling is critical to control the reaction rate, prevent excessive heat generation, and minimize the formation of potential side products.
- Reagent Addition: Add methanesulfonyl chloride (12.6 g, 0.11 mol, 1.1 eq) dropwise to the stirred solution over 30 minutes using a pressure-equalizing dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.
 - Causality: A slow, dropwise addition is essential to manage the exotherm and ensure a controlled reaction. A slight excess of the sulfonyl chloride ensures complete consumption of the morpholine.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up - Quenching: Carefully pour the reaction mixture into 100 mL of deionized water in a separatory funnel.
- Work-up - Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the lower organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
 - Causality: This aqueous wash removes the triethylammonium chloride salt and any unreacted water-soluble reagents.
- Work-up - Washing: Combine the organic extracts and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate (NaHCO_3) solution, and 50 mL of brine (saturated NaCl solution).
 - Causality: The HCl wash removes any residual triethylamine. The NaHCO_3 wash neutralizes any remaining acid. The brine wash helps to remove residual water from the

organic layer.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

PART 3: Purification and Characterization

The crude product must be purified to remove any unreacted starting materials or side products. Following purification, its identity and purity must be confirmed through rigorous analytical techniques.



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Caption: General workflow from crude product to verified compound.

Protocol: Purification by Recrystallization

Recrystallization is often a highly effective method for purifying crystalline solids.^[12]

- **Solvent Selection:** Transfer the crude solid to an Erlenmeyer flask. Select a suitable solvent system (e.g., isopropanol/water or ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but not when cold.
- **Dissolution:** Add the minimum amount of hot solvent required to fully dissolve the crude product.
- **Cooling:** Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

- Drying: Dry the crystals under vacuum to obtain the pure **N-morpholin-4-yl-methanesulfonamide**.

Analytical Characterization Data

The following table summarizes the expected data from standard characterization techniques.

Analysis Method	Expected Results	Rationale
¹ H NMR	δ ~3.7 (t, 4H, -CH ₂ -O-), δ ~3.3 (t, 4H, -CH ₂ -N-), δ ~2.9 (s, 3H, S-CH ₃).	Provides unambiguous structural information by showing the chemical environment and connectivity of protons. [13] [14]
¹³ C NMR	δ ~66 (-CH ₂ -O-), δ ~46 (-CH ₂ -N-), δ ~35 (S-CH ₃).	Complements ¹ H NMR by identifying all unique carbon atoms in the molecule.
FT-IR	Strong bands at ~1340 cm ⁻¹ (asymmetric SO ₂) and ~1160 cm ⁻¹ (symmetric SO ₂).	Confirms the presence of the key sulfonamide functional group through its characteristic vibrational frequencies. [13] [14]
Mass Spec (ESI+)	Expected m/z: 166.05 [M+H] ⁺	Confirms the molecular weight of the synthesized compound. [13]
Melting Point	Sharp melting point at ~91°C.	A narrow melting point range is a strong indicator of high purity. [7]

Conclusion

The protocols detailed in this guide provide a robust and validated pathway for the synthesis, purification, and confident identification of **N-morpholin-4-yl-methanesulfonamide**. The causality-driven explanations for each step are intended to empower researchers to not only replicate these methods but also to troubleshoot and adapt them as necessary. Adherence to the stringent safety protocols outlined is paramount for the well-being of laboratory personnel.

This compound, as a functionalized sulfonamide, serves as a valuable building block for further investigation in medicinal chemistry and materials science.

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